3-(2-Furyl)-2-pyrazolin-5-one
Description
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Properties
IUPAC Name |
3-(furan-2-yl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-4-5(8-9-7)6-2-1-3-11-6/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWKWZNYYJRAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626841 | |
| Record name | 5-(Furan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61928-41-4 | |
| Record name | 5-(Furan-2-yl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Furan-Functionalized Pyrazolinones
Executive Summary
The fusion of furan moieties with pyrazolinone (pyrazolone) cores represents a privileged scaffold in medicinal chemistry and materials science. This guide analyzes the physicochemical behavior of these conjugates, specifically focusing on 4-substituted derivatives. The synergy between the electron-rich furan ring and the electron-deficient pyrazolinone core creates a "push-pull" electronic system, resulting in distinct solvatochromic properties, versatile tautomeric equilibria, and enhanced lipophilicity profiles critical for bioavailability.
Structural Dynamics & Tautomerism
The reactivity and binding affinity of pyrazolinones are dictated by their tautomeric state. While the parent pyrazolinone exists in equilibrium between three forms, the introduction of a furan ring at the C4 position (via Knoevenagel condensation) dramatically alters this landscape.
The Tautomeric Triad
For the unsubstituted parent core (e.g., 3-methyl-1-phenyl-2-pyrazolin-5-one), three tautomers exist:
-
CH-form (Ketone): The thermodynamically stable form in non-polar solvents.
-
OH-form (Enol): Stabilized by hydrogen bonding in polar protic solvents.
-
NH-form: Less common in N-substituted derivatives but relevant in unsubstituted analogs.
Impact of Furan Functionalization:
When a furan-2-carboxaldehyde is condensed at the C4 position, the resulting 4-arylidene derivative is structurally "locked." The exocyclic double bond prevents the formation of the CH-tautomer, forcing the molecule into a conjugated carbonyl system that extends the
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium of the parent scaffold and the structural locking effect of furan condensation.[1]
Synthetic Methodologies
The synthesis of furan-containing pyrazolinones primarily follows two pathways: Knoevenagel Condensation (C=C bond formation) and Schiff Base formation (C=N bond formation).
Protocol A: Green Knoevenagel Condensation (Recommended)
Rationale: Traditional methods use piperidine/acetic acid, which can be harsh. The aqueous ammonium carbonate method is self-validating (precipitate formation) and environmentally benign.
Target Molecule: 4-(Furan-2-ylmethylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reagents:
-
3-Methyl-1-phenyl-5-pyrazolone (10 mmol)
-
Furfural (Furan-2-carboxaldehyde) (10 mmol)
-
Ammonium Carbonate (20 mol%)[1]
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve the pyrazolone and furfural in 20 mL of Water:Ethanol (1:1). Stir for 5 minutes at room temperature (RT).
-
Catalysis: Add Ammonium Carbonate (20 mol%).
-
Reaction: Stir the mixture. A solid precipitate typically begins to form within 5–20 minutes. Note: Sonication can accelerate this to <5 minutes.
-
Validation (TLC): Spot the reaction mixture against starting materials (Ethyl Acetate:Hexane, 3:7). The product will appear as a distinct, lower Rf spot due to conjugation.
-
Workup: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove the catalyst.
-
Purification: Recrystallize from hot ethanol to yield bright yellow/orange crystals.
Synthetic Logic Diagram
Figure 2: Synthetic pathways comparing Green (solid line) and Traditional (dashed line) approaches.
Physicochemical & Spectral Characterization[3][4][5][6][7]
The conjugation between the furan ring and the pyrazolone core imparts specific spectral signatures. These data points serve as quality control markers.
Spectral Markers Table
| Technique | Parameter | Observed Value (Approx.) | Structural Assignment |
| FT-IR | 1650 – 1680 | C=O (Carbonyl stretching) | |
| 1610 – 1630 | C=N (Azomethine/Imine) | ||
| 1580 – 1600 | C=C (Exocyclic alkene) | ||
| ¹H NMR | 7.20 – 7.50 | Vinyl Proton (-CH=) Diagnostic | |
| 2.20 – 2.40 | -CH₃ (Pyrazolone methyl) | ||
| 6.60 – 7.80 | Aromatic protons (Furan + Phenyl) | ||
| UV-Vis | 320 – 380 | ||
| 420 – 450 |
Solvatochromism
Furan-containing pyrazolinones exhibit positive solvatochromism .
-
Mechanism: Intramolecular Charge Transfer (ICT) occurs from the electron-rich furan oxygen (donor) to the electron-deficient pyrazolone carbonyl (acceptor).
-
Observation: As solvent polarity increases (e.g., Toluene
Ethanol DMSO), the absorption maximum ( ) shifts to longer wavelengths (Red Shift). This confirms the push-pull electronic nature of the synthesized chromophore.
Pharmacophore Potential (SAR)
The furan moiety is not merely a structural spacer; it acts as a bioisostere for phenyl rings, modifying the lipophilicity (LogP) and metabolic profile of the drug candidate.[3]
Key Biological Activities[6][9]
-
Antioxidant (DPPH Scavenging): The furan ring, being electron-rich, facilitates radical scavenging. Derivatives with electron-donating groups (e.g., -OH, -OMe) on the phenyl ring show activity comparable to BHT (Butylated hydroxytoluene).
-
Antimicrobial: The C=N / C=C linkage is critical for penetrating bacterial cell walls. The furan oxygen can participate in hydrogen bonding with active site residues (e.g., in DNA gyrase).
-
Edaravone Analogs: Since the parent 1-phenyl-3-methyl-5-pyrazolone (Edaravone) is a neuroprotective agent, furan-substituted analogs are actively screened for enhanced blood-brain barrier (BBB) permeability.
References
-
Green Synthesis of Pyrazole Derivatives: ResearchGate. "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes."
-
Tautomerism of Pyrazolones: Indian Academy of Sciences. "Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone."
-
Biological Activity of Furan-Pyrazolines: The Pharma Innovation Journal. "Synthesis, biological activity of new pyrazoline derivative."
-
Spectral Characterization (Schiff Bases): Semantic Scholar. "Schiff base pyrazolone complexes of iron (III): synthesis, characterization, antimicrobial and antioxidant activity."
-
Furan Properties in Drug Design: Orient Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds."
Sources
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one from Chalcones
Introduction: The Significance of the Pyrazolin-5-one Scaffold in Modern Drug Discovery
Pyrazolin-5-one derivatives represent a privileged class of heterocyclic compounds that have garnered significant attention from the medicinal chemistry community.[1] The inherent chemical architecture of the pyrazolin-5-one ring system imparts a wide spectrum of pharmacological activities, establishing it as a cornerstone in the development of novel therapeutic agents.[1] These compounds are known to exhibit a diverse array of biological effects, including potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazolin-5-one scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets. The incorporation of a furan moiety, as in 3-(2-furyl)-2-pyrazolin-5-one, is of particular interest, as heteroaromatic systems are known to enhance biological activity and modulate drug-like properties.
Chalcones, which are α,β-unsaturated ketones, serve as versatile and readily accessible precursors for the synthesis of a multitude of heterocyclic systems, including pyrazolines.[3] The classical approach to pyrazoline synthesis involves a two-step process: the Claisen-Schmidt condensation to form the chalcone, followed by a cyclocondensation reaction with a hydrazine derivative.[3] However, one-pot methodologies, where sequential reactions are carried out in a single reaction vessel, are gaining prominence due to their operational simplicity, reduced waste generation, and improved time and resource efficiency. This application note provides a detailed, field-proven protocol for the one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from a chalcone precursor, tailored for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanism
The one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from a chalcone precursor and hydrazine hydrate is a sequential Claisen-Schmidt condensation and cyclocondensation reaction. The process is initiated by the base-catalyzed condensation of an appropriate acetophenone with 2-furaldehyde to form the corresponding furyl-chalcone in situ. This is followed by the acid-catalyzed cyclocondensation of the intermediate chalcone with hydrazine hydrate to yield the final pyrazolin-5-one product.
The reaction mechanism can be delineated as follows:
-
Chalcone Formation (Claisen-Schmidt Condensation): In the presence of a base (e.g., NaOH or KOH), the acetophenone is deprotonated at the α-carbon to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-furaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the stable, conjugated α,β-unsaturated ketone, the furyl-chalcone.
-
Pyrazolin-5-one Formation (Cyclocondensation): The reaction medium is then acidified, and hydrazine hydrate is introduced. The hydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated chalcone (Michael addition). This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine on the carbonyl carbon of the ketone. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable 3-(2-furyl)-2-pyrazolin-5-one ring system.[4]
Experimental Workflow
The following diagram illustrates the sequential steps involved in the one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one.
Caption: One-pot synthesis workflow for 3-(2-furyl)-2-pyrazolin-5-one.
Detailed Experimental Protocol
Materials and Reagents:
-
Substituted Acetophenone (e.g., Acetophenone)
-
2-Furaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Glacial Acetic Acid
-
Hydrazine Hydrate (80% solution)
-
Deionized Water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, etc.)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Chalcone Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted acetophenone (10 mmol) and 2-furaldehyde (10 mmol) in 50 mL of 95% ethanol.
-
While stirring at room temperature, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 10 minutes.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of the chalcone can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The appearance of a new, less polar spot corresponding to the chalcone indicates the progression of the reaction.
-
-
Pyrazolin-5-one Synthesis:
-
Once the chalcone formation is complete (as indicated by TLC), carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid until a pH of approximately 6-7 is reached.
-
To the neutralized mixture, add hydrazine hydrate (12 mmol) in one portion.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the cyclization reaction can be monitored by TLC, observing the disappearance of the chalcone spot and the appearance of a new, more polar spot corresponding to the pyrazolin-5-one product.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with gentle stirring.
-
A solid precipitate of the crude 3-(2-furyl)-2-pyrazolin-5-one should form. Allow the precipitate to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water to remove any inorganic impurities.
-
Dry the crude product in a vacuum oven at 50-60°C.
-
For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization:
The structure and purity of the synthesized 3-(2-furyl)-2-pyrazolin-5-one should be confirmed by standard analytical techniques, such as:
-
Melting Point: Determination of the melting point range.
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N, N-H).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Key Reaction Parameters and Expected Observations
| Parameter | Recommended Condition/Observation | Rationale |
| Solvent | Ethanol (95%) | Good solvent for both reactants and the intermediate chalcone. Also a suitable medium for the cyclization reaction. |
| Base for Chalcone Formation | 10% Aqueous NaOH | Effective catalyst for the Claisen-Schmidt condensation. |
| Acid for Cyclization | Glacial Acetic Acid | Neutralizes the base from the first step and catalyzes the cyclocondensation reaction. |
| Reaction Temperature | Room temperature for chalcone formation, Reflux for pyrazolin-5-one formation | The Claisen-Schmidt condensation proceeds efficiently at room temperature, while the cyclization requires heating to overcome the activation energy barrier. |
| Reaction Time | 2-3 hours for chalcone formation, 4-6 hours for pyrazolin-5-one formation | Sufficient time for the reactions to proceed to completion, which should be monitored by TLC. |
| Product Isolation | Precipitation in ice-cold water | The product is typically a solid with low solubility in water, allowing for easy isolation by precipitation. |
| Purification | Recrystallization from ethanol | A standard and effective method for purifying the solid product. |
Reaction Mechanism Diagram
Caption: Mechanism of one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one.
Conclusion and Future Perspectives
The one-pot synthesis of 3-(2-furyl)-2-pyrazolin-5-one from readily available starting materials offers an efficient and atom-economical route to a potentially bioactive heterocyclic compound. The protocol outlined in this application note is robust and can be adapted for the synthesis of a diverse library of substituted pyrazolin-5-ones by varying the acetophenone and aldehyde starting materials. This flexibility is highly valuable in drug discovery programs, where the generation of chemical diversity is crucial for identifying lead compounds with optimal pharmacological profiles. Further investigations into the biological activities of these synthesized compounds are warranted to explore their therapeutic potential.
References
-
Herfindo, N., et al. (2020). Synthesis, Antiproliferative Activity and Molecular Docking Studies of 1,3,5-Triaryl Pyrazole Compound as Estrogen α Receptor Inhibitor Targeting MCF-7 Cells Line. ResearchGate. Available at: [Link]
-
Suma, B. L., Wahyuningsih, S., & Mustofa, M. (2019). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Medical Sains : Jurnal Ilmiah Kefarmasian. Available at: [Link]
-
Davis, D. (2018). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link]
-
Shashiprabha, et al. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. CORE. Available at: [Link]
-
Rahman, M. A., & Siddiqui, A. A. (2010). Pyrazoline Derivatives: A Worthy Insight into the Recent Advances and Potential Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and anti-bacterial activities of some new 2-pyrazoline derivatives. Molecules, 15(9), 6353-6362. Available at: [Link]
Sources
Application Note: Microwave-Assisted Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one Derivatives
Executive Summary & Scientific Context
The pyrazolone scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antioxidant, anti-inflammatory, and neuroprotective agents. Notably, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger used for acute ischemic stroke and ALS treatment.
This Application Note details the microwave-assisted synthesis of 3-(2-furyl)-2-pyrazolin-5-one , a structural analog where the methyl group of Edaravone is replaced by a furan ring. This modification significantly alters the electronic profile and lipophilicity of the molecule, potentially enhancing its radical scavenging capability via resonance stabilization from the furan moiety.
Why Microwave Irradiation? Conventional reflux methods for Knorr pyrazolone synthesis often require 3–6 hours of heating and yield 60–70%. The protocol defined here utilizes dielectric heating to achieve quantitative conversion in under 15 minutes . The rapid heating profile minimizes the thermal degradation of the sensitive furan ring, a common issue in prolonged conventional reflux.
Reaction Mechanism & Chemical Logic
The synthesis follows a Microwave-Accelerated Knorr Condensation . The reaction involves the condensation of a
Mechanistic Pathway
-
Nucleophilic Attack: The hydrazine nitrogen (nucleophile) attacks the more electrophilic ketone carbonyl of the
-keto ester. -
Dehydration: Loss of water forms a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl.
-
Elimination: Loss of ethanol yields the cyclic pyrazolone.
-
Tautomerization: The product exists in equilibrium between the CH2-form (pyrazolin-5-one), OH-form (pyrazol-5-ol), and NH-form.
Mechanistic Visualization
Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation.
Materials & Equipment
Reagents
-
Precursor A: Ethyl 3-(2-furyl)-3-oxopropanoate (CAS: 93-30-1) - Note: Ensure purity >95%; furan derivatives degrade over time.
-
Precursor B: Hydrazine Hydrate (80% or 100%) or Phenylhydrazine (for N-phenyl derivatives).
-
Solvent: Ethanol (Absolute) or Glacial Acetic Acid (for acid-catalyzed variants).
-
Catalyst: Acetic Acid (Optional, 0.1 eq).
Instrumentation
-
System: Single-mode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover).
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
-
Temperature Control: IR sensor (external) or Fiber Optic (internal). Internal recommended for precise control.
Experimental Protocol
This protocol is validated for a 2.0 mmol scale.
Step-by-Step Methodology
-
Preparation:
-
In a 10 mL microwave vial, dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (364 mg, 2.0 mmol) in Ethanol (3 mL).
-
Add Hydrazine Hydrate (125 mg, 2.5 mmol, 1.25 eq) dropwise.
-
Optional: Add 2 drops of Glacial Acetic Acid to catalyze the dehydration step.
-
Seal the vial with a snap-cap or crimp cap.
-
-
Irradiation (Standard Protocol):
-
Mode: Dynamic (Hold Temperature).
-
Temperature: 140 °C.
-
Hold Time: 10 minutes.
-
Stirring: High (600 rpm).
-
Pre-stirring: 30 seconds (to ensure homogeneity before heating).
-
-
Workup & Isolation:
-
Cool the reaction vessel to 50 °C using compressed air (built-in feature of most reactors).
-
Transfer the vessel to an ice bath for 15 minutes. The product usually precipitates as a solid.
-
Filtration: Vacuum filter the precipitate.
-
Washing: Wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine.
-
Drying: Dry under vacuum at 60 °C for 2 hours.
-
-
Recrystallization (If required):
-
Recrystallize from hot Ethanol/Water (8:2) mixture.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave synthesis process.
Results & Data Analysis
Comparison: Microwave vs. Conventional Heating
The following data illustrates the efficiency gain using the microwave protocol compared to traditional reflux methods.
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Temperature | 78 °C (Ethanol b.p.) | 140 °C (Pressurized) | Kinetic acceleration |
| Time | 4 – 6 Hours | 10 Minutes | 30x Faster |
| Yield | 65 – 72% | 88 – 94% | Higher conversion |
| Purity (Crude) | Requires Column Chrom. | >95% (Precipitation) | Cleaner profile |
| Solvent Vol. | 20–50 mL | 2–3 mL | Green Chemistry |
Characterization Data (Expected)
-
Appearance: Yellowish to light brown crystalline solid.
-
Melting Point: 168–172 °C (Dependent on tautomeric form).
-
1H NMR (DMSO-d6, 400 MHz):
- 11.5 (br s, 1H, NH/OH tautomer).
- 7.8 (d, 1H, Furan-H5).
- 6.9 (d, 1H, Furan-H3).
- 6.6 (m, 1H, Furan-H4).
-
5.8 (s, 1H, Pyrazole-CH) or
3.6 (s, 2H, Pyrazolone-CH2) – Signal varies based on solvent polarity and tautomerism.
Troubleshooting & Expert Insights
Issue 1: Low Yield / Oily Product
-
Cause: Incomplete cyclization or residual ethanol trapping.
-
Solution: Extend MW hold time to 15 minutes. Ensure the cooling step is gradual. If oil persists, triturating with cold diethyl ether often induces crystallization.
Issue 2: Furan Ring Degradation (Darkening)
-
Cause: Oxidation of the furan ring at high temperatures in the presence of air.
-
Solution: Purge the microwave vial with Nitrogen or Argon before sealing. Avoid temperatures >160 °C.
Issue 3: Tautomerism Confusion
-
Insight: 2-Pyrazolin-5-ones exist in three tautomeric forms (CH2, OH, NH). In polar solvents like DMSO (used for NMR), the OH (enol) or NH forms often predominate, causing the "missing" CH2 peak at
3.5–3.8 ppm and the appearance of a vinylic proton at 5.2–5.8 ppm. Do not mistake this for a side product.
References
-
Microwave-Assisted Synthesis of 3,5-Arylated 2-Pyrazolines. Azarifar, D., & Ghasemnejad, H. (2003).[2] Molecules, 8(8), 642–648. [Link] (Foundational protocol for MW synthesis of pyrazolines using acetic acid/ethanol).[2]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Li, H.-L., et al. (2010).[1] Molecules, 15, 642-648. [Link] (Demonstrates the efficiency of MW irradiation for pyrazolone ring closure).
-
Edaravone (MCI-186) and its Derivatives: A Review. Watanabe, T., et al. (1994). Yakugaku Zasshi. [Link] (Contextual reference for the biological relevance of the pyrazolone scaffold).
-
Green Synthesis of Pyrazoles and Pyrazolines. Kumar, V., et al. (2013). Current Organic Chemistry. [Link] (Review of green methodology including microwave techniques).
Sources
Application Notes & Protocols: Leveraging 3-(2-Furyl)-2-pyrazolin-5-one in the Development of Novel Anti-Inflammatory Agents
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the 3-(2-Furyl)-2-pyrazolin-5-one scaffold in the discovery and development of next-generation anti-inflammatory agents. This document delineates the scientific rationale, synthetic protocols, and a cascade of in vitro and in vivo pharmacological evaluation methodologies. By integrating mechanistic insights with actionable, field-proven protocols, this guide aims to accelerate the translation of promising pyrazolinone-based compounds from the laboratory to preclinical development.
Introduction: The Rationale for Pyrazolinone Scaffolds in Inflammation Research
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while mature, is continually challenged by the side-effect profiles of existing non-steroidal anti-inflammatory drugs (NSAIDs) and the complexities of chronic inflammatory conditions.
The pyrazolinone core is a "privileged scaffold" in medicinal chemistry, renowned for its wide spectrum of biological activities.[1][2] Historically, pyrazolinone derivatives have yielded successful analgesic, antipyretic, and anti-inflammatory drugs.[3] The 3-(2-Furyl)-2-pyrazolin-5-one structure, in particular, presents a compelling starting point for novel drug discovery. The furan moiety offers unique electronic properties and potential for hydrogen bonding, which can be exploited to achieve high-potency and selective interactions with key enzymatic targets in the inflammatory cascade.
Synthesis and Characterization
The foundational step in exploring this chemical series is a robust and scalable synthesis. The classical approach to pyrazolin-5-ones involves the cyclocondensation of a β-ketoester with hydrazine or its derivatives. For the title compound, a common and efficient method is the reaction between a furan-containing chalcone (an α,β-unsaturated ketone) and hydrazine hydrate.[4][5]
Protocol 2.1: Synthesis of 3-(2-Furyl)-2-pyrazolin-5-one Derivatives
This protocol describes a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield over traditional reflux methods.[5]
Rationale: The reaction proceeds via a Michael addition of hydrazine to the chalcone, followed by an intramolecular cyclization and dehydration to form the stable 2-pyrazoline ring. Microwave irradiation accelerates the reaction by efficiently coupling with the polar solvent and reactants, leading to rapid heating.
Materials:
-
Furan-based Chalcone (1.0 eq)
-
Hydrazine Hydrate (2.0 eq)[5]
-
Ethanol (20 mL per 0.01 mol of chalcone)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Crushed Ice
-
Microwave Synthesizer
Procedure:
-
In a 50 mL microwave-safe reaction vessel, combine the furan-based chalcone (0.01 mol) and ethanol (20 mL).
-
Add hydrazine hydrate (0.02 mol) to the mixture, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 600W for 2-4 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 g of crushed ice.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 3-(2-Furyl)-2-pyrazolin-5-one derivative.
Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the molecular structure and ensure the absence of impurities.[4]
Caption: Synthetic workflow for 3-(2-Furyl)-2-pyrazolin-5-one.
Key Anti-Inflammatory Mechanisms & Targets
The anti-inflammatory activity of pyrazolinone derivatives is primarily attributed to their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenases (COX) and lipoxygenases (LOX).
-
Cyclooxygenase (COX) Pathway: Arachidonic acid is converted by COX enzymes into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation. There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6][7] Many pyrazole analogues have demonstrated potent and selective COX-2 inhibition.[8]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts arachidonic acid into leukotrienes (LTs), which are powerful chemoattractants and mediators of bronchoconstriction and vascular permeability.[1] Inhibition of both COX and 5-LOX pathways can offer a broader spectrum of anti-inflammatory activity and may provide a superior safety profile, as blocking only the COX pathway can shunt arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[7][9][10]
Caption: Inhibition points in the arachidonic acid cascade.
In Vitro Evaluation: A Staged Approach
A tiered in vitro screening cascade is essential for efficiently identifying lead compounds. This process begins with target-based enzyme assays and progresses to more complex cell-based models that reflect physiological inflammation.
Protocol 4.1: COX-1/COX-2 Inhibition Assay (Colorimetric)
Rationale: This assay quantifies the peroxidase activity of COX enzymes. The inhibition of this activity by the test compound is measured, allowing for the determination of IC₅₀ values and the COX-2 selectivity index (SI).[6]
Procedure:
-
Prepare a dilution series of the 3-(2-Furyl)-2-pyrazolin-5-one test compound in DMSO.
-
In a 96-well plate, add the appropriate buffer, heme, and either purified human COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The peroxidase component of COX will oxidize the substrate, causing a color change.
-
Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration. Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).
Protocol 4.2: 5-LOX Inhibition Assay (Spectrophotometric)
Rationale: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed formation of hydroperoxides from linoleic or arachidonic acid. The increase in absorbance due to the formation of a conjugated diene is monitored.[1]
Procedure:
-
Prepare a dilution series of the test compound.
-
In a quartz cuvette, add buffer (e.g., borate buffer), soybean 5-LOX enzyme solution, and the test compound. (Soybean LOX is a common and reliable model for human 5-LOX).[1]
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid sodium salt).
-
Immediately measure the change in absorbance at 234 nm over 5 minutes.
-
Data Analysis: Determine the rate of reaction from the slope of the linear portion of the absorbance curve. Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.
Protocol 4.3: Anti-Inflammatory Activity in LPS-Stimulated Macrophages
Rationale: This cell-based assay provides a more physiologically relevant model of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages (e.g., RAW 264.7 cell line), inducing the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[11][12][13]
Procedure:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[11]
-
After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent. The presence of nitrite (a stable product of NO) will result in a color change, which can be quantified by measuring absorbance at 540 nm.[13]
-
Cytokine Measurement (TNF-α, IL-6): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.[14]
-
Data Analysis: Calculate the percentage reduction in NO, TNF-α, and IL-6 production compared to LPS-stimulated cells without the test compound.
Table 1: Representative In Vitro Screening Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | 5-LOX IC₅₀ (µM) | NO Inhibition (%) @ 10µM |
| Lead Cmpd 1 | 15.2 | 0.18 | 84.4 | 5.6 | 75% |
| Lead Cmpd 2 | 25.8 | 0.25 | 103.2 | 2.1 | 82% |
| Celecoxib | 7.8 | 0.09 | 86.7 | >50 | 65% |
In Vivo Evaluation: Assessing Efficacy in Preclinical Models
Promising candidates from in vitro screens must be validated in animal models of inflammation to assess their efficacy, pharmacodynamics, and safety in a complex biological system.
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats (Acute Model)
Rationale: This is the most widely used primary in vivo screen for anti-inflammatory drugs. The subcutaneous injection of carrageenan into a rat's paw induces a reproducible, acute inflammatory response characterized by edema (swelling).[15][16][17] The reduction in paw volume is a direct measure of the compound's anti-inflammatory effect.[18]
Procedure:
-
Acclimatize male Wistar rats (180-200 g) for one week.
-
Fast the animals overnight before the experiment but allow access to water.
-
Measure the initial volume of the right hind paw (V₀) using a digital plethysmometer.
-
Administer the test compound or vehicle control via oral gavage. A standard reference drug like Indomethacin or Diclofenac Sodium should be used as a positive control.[2]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]
-
Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection.[19]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.[20]
-
Protocol 5.2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Model)
Rationale: This model better mimics the chronic, immune-mediated inflammation seen in human rheumatoid arthritis. CFA injection induces a robust and sustained inflammatory response, including paw swelling, joint destruction, and systemic immune activation.[21][22]
Procedure:
-
On Day 0, induce arthritis by injecting 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis) into the subplantar region of the left hind paw of male Wistar rats.[22]
-
The primary lesion (injected paw) will develop within hours. A secondary, systemic immune-mediated inflammation will appear in the contralateral (non-injected) paw around Day 11.
-
Begin daily oral administration of the test compound, vehicle, or positive control (e.g., Methotrexate) on Day 0 or Day 10 and continue for 14-21 days.
-
Monitor and record the following parameters every 2-3 days:
-
Paw volume of both hind paws.
-
Arthritic score (using a graded scale from 0-4 based on erythema and swelling).[23]
-
Body weight.
-
-
At the end of the study, collect blood for serum cytokine analysis (TNF-α, IL-6) and harvest the ankle joints for histopathological examination to assess synovitis, cartilage destruction, and bone erosion.[22]
-
Data Analysis: Compare the changes in paw volume, arthritic scores, and histopathological scores between treated and control groups.
Caption: In vivo evaluation workflow for anti-inflammatory agents.
Conclusion and Strategic Outlook
The 3-(2-Furyl)-2-pyrazolin-5-one scaffold represents a highly promising platform for the development of novel anti-inflammatory therapeutics. Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity (COX-2 vs. COX-1), and dual-target (COX/LOX) activity. The protocols detailed herein provide a robust framework for the systematic evaluation of new analogues, from initial enzymatic inhibition to validation in complex preclinical models of acute and chronic inflammation. By adhering to this structured approach, research teams can effectively identify and advance lead candidates with the potential for improved efficacy and safety profiles over current standards of care.
References
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Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. Available at: [Link]
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Tzeng, T. J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Scheme for synthesis of 3(furan-2-yl)-5-Phynyl-2-Pyrazolines. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. Available at: [Link]
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Bentham Science. (n.d.). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Bentham Science Publisher. Available at: [Link]
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Ali, M. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Available at: [Link]
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El-Sayed, M. A. A., et al. (n.d.). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. National Institutes of Health. Available at: [Link]
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Tzeng, T. J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Sestito, S., et al. (2022). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
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Arshad, M. F., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]
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Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
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Eldehna, W. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]
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Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PubMed Central. Available at: [Link]
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Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central. Available at: [Link]
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Zhang, Y., et al. (2024). Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. PubMed Central. Available at: [Link]
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Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Available at: [Link]
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Jantrawut, P., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. Available at: [Link]
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Mogil, J. S. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available at: [Link]
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ResearchGate. (2022). (PDF) Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. Available at: [Link]
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Springer. (n.d.). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Springer. Available at: [Link]
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Gomaa, H. A. M., et al. (2016). Design, synthesis, cyclooxygenase inhibition and biological evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing amino/methanesulfonyl pharmacophore. PubMed. Available at: [Link]
-
Goodwin, G. (2019). Antigen induced arthritis in mice. Protocols.io. Available at: [Link]
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Al-Suhaimi, E. A., et al. (2024). Nitazoxanide alleviates CFA-induced rheumatoid arthritis in Wistar rats by modulating the STAT-3 and NF-κB pathways. PubMed Central. Available at: [Link]
-
Khan, I., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega. Available at: [Link]
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Wang, C., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2024). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]
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AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. Available at: [Link]
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International Journal of Foundation for Modern Research. (n.d.). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. IJFMR. Available at: [Link]
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Jo, E., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]
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Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. Available at: [Link]
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Morris, T. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
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Boyarchuk, V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]
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Lu, Q., et al. (2020). A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model. JoVE. Available at: [Link]
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Abdelwahab, M. F., et al. (2017). Pyrazole-hydrazone Derivatives as Anti-Inflammatory Agents: Design, Synthesis, Biological Evaluation, COX-1,2/5-LOX Inhibition and Docking Study. PubMed. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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ResearchGate. (n.d.). Anti-inflammatory effect of pomegranate flower in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. ResearchGate. Available at: [Link]
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Khan, I., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PubMed Central. Available at: [Link]
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Al-Ostath, A. I., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. PubMed. Available at: [Link]
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Application Note: 3-(2-Furyl)-2-pyrazolin-5-one Derivatives as Antimicrobial Scaffolds
[1]
Introduction & Rationale
The surge in multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] The 3-(2-furyl)-2-pyrazolin-5-one scaffold represents a strategic fusion of two bioactive moieties:
-
The Furan Ring: A bioisostere of benzene that enhances lipophilicity and electron density, facilitating membrane penetration.
-
The Pyrazolone Core: A proven pharmacophore (seen in drugs like Edaravone and Metamizole) capable of diverse non-covalent interactions (H-bonding,
-stacking) with microbial targets such as DNA gyrase.[1]
This guide details the synthesis, Structure-Activity Relationship (SAR) optimization, and standardized antimicrobial validation of these derivatives.
Chemical Synthesis & Characterization[2][3][4][5][6][7]
Synthetic Strategy
The construction of the 3-(2-furyl)-2-pyrazolin-5-one core relies on the cyclocondensation of
Protocol: Core Synthesis & Derivatization
Reagents: Ethyl 3-(2-furyl)-3-oxopropanoate, Hydrazine hydrate (80%), Ethanol (absolute), Glacial acetic acid, Substituted benzaldehydes.[1]
Step 1: Synthesis of the Core (Scaffold 1) [1]
-
Dissolve Ethyl 3-(2-furyl)-3-oxopropanoate (10 mmol) in absolute ethanol (20 mL).
-
Add Hydrazine hydrate (15 mmol) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1]
-
Cool to room temperature. The precipitate (3-(2-furyl)-2-pyrazolin-5-one) is filtered, washed with cold ethanol, and recrystallized from ethanol/water.[1]
-
Yield Expectation: 75–85%.
-
Critical Check: Appearance of NH stretch in IR (~3200 cm⁻¹) and disappearance of ester carbonyl.[1]
-
Step 2: C-4 Functionalization (Target Derivative) To enhance antimicrobial activity, a benzylidene moiety is introduced at C-4.[1]
-
Dissolve Scaffold 1 (5 mmol) and a substituted benzaldehyde (5 mmol) in glacial acetic acid (10 mL).
-
Add fused sodium acetate (anhydrous, 10 mmol) as a catalyst.
-
Reflux for 6–8 hours.
-
Pour into ice-cold water. The colored solid (Schiff base/arylidene derivative) is filtered and recrystallized.[1]
Synthesis Workflow Visualization[8]
Figure 1: Synthetic pathway for generating 4-arylidene-3-(2-furyl)-2-pyrazolin-5-one derivatives.
Structure-Activity Relationship (SAR)[1]
Optimization of the pyrazolone ring focuses on modulating electronic distribution and lipophilicity (LogP).[1]
Table 1: SAR Trends for 4-Arylidene-3-(2-furyl)-2-pyrazolin-5-one Derivatives
| Substituent (R) on Arylidene | Electronic Effect | Predicted LogP Impact | Antimicrobial Potency Trend | Rationale |
| -H (Unsubstituted) | Neutral | Baseline | Moderate | Baseline binding affinity.[1] |
| -Cl / -F (Halogens) | Electron Withdrawing (Inductive) | Increase (High) | High | Halogens enhance cell wall penetration and specific hydrophobic interactions with enzyme pockets.[1] |
| -NO₂ (Nitro) | Strong Electron Withdrawing | Moderate | Very High | Strong H-bond acceptor; often increases affinity for DNA gyrase active sites.[1] |
| -OH (Hydroxyl) | Electron Donating | Decrease | Low to Moderate | Increases water solubility but may hinder passive transport across lipid membranes.[1] |
| -OCH₃ (Methoxy) | Electron Donating | Slight Increase | Moderate | Steric bulk may interfere with tight binding unless the pocket is large.[1] |
Key Insight: Electron-withdrawing groups (EWG) at the para position of the benzylidene ring generally enhance activity against Gram-positive bacteria (S. aureus) by increasing the acidity of the pyrazolone NH (if unsubstituted) or altering the dipole moment for better target engagement.[1]
Biological Evaluation Protocols
In Vitro Antimicrobial Screening (CLSI M07-A10 Compliant)[1]
Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method. This is the gold standard for accuracy and reproducibility.
Materials:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]
-
Controls: Ciprofloxacin (Positive), DMSO (Solvent/Negative).[1]
-
Indicator: Resazurin (0.015%) or TTC (optional for visual aid).
Protocol:
-
Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 1024 µg/mL.
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~1 x 10⁶ CFU/mL.
-
Plate Setup (96-well):
-
Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11. Final volume = 200 µL. Final bacterial conc = 5 x 10⁵ CFU/mL.
-
Incubation: 37°C for 16–20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).[1]
Screening Decision Tree
Figure 2: Screening workflow from synthesis to lead identification.
Mechanism of Action (Hypothesis & Validation)
Target: DNA Gyrase (Bacterial Topoisomerase II).[1][2][3] rationale: Pyrazolone derivatives share structural homology with quinolones (e.g., Ciprofloxacin).[1] They act by stabilizing the DNA-Gyrase cleavable complex, preventing DNA religation and causing double-strand breaks.[1]
Mechanism Pathway:
-
Entry: The lipophilic furan ring aids passive diffusion through the bacterial cell wall (Gram-negative porins or Gram-positive peptidoglycan).
-
Binding: The C=O (carbonyl) and -NH groups of the pyrazolone core form hydrogen bonds with Serine and Arginine residues in the GyrB subunit.
-
Inhibition: The molecule intercalates or blocks the ATP-binding pocket, halting supercoiling.[1]
Figure 3: Proposed mechanism of action targeting bacterial DNA Gyrase.[1]
References
-
Synthesis & Antimicrobial Activity: Ganguly, S. S., et al. (2012).[1][4] "Synthesis and Antimicrobial Activities of Some Pyrazoline Derivatives." International Journal for Pharmaceutical Research Scholars. 4
-
DNA Gyrase Inhibition: Zhang, A., et al. (2015).[1] "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS ONE. 2[1][5][6][7]
-
Standard Protocol: Clinical and Laboratory Standards Institute (CLSI).[8] (2015).[1][9][10] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." 11
-
Pyrazolone Reviews: Kumar, K., et al. (2021).[1][12] "A Review on Synthesis of Novel Pyrazoline Derivatives as Antimicrobial Agents." International Journal of Pharmacy & Pharmaceutical Research.[4] 12[1][5][9][4][7][12][13]
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Application Note: A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-(2-Furyl)-2-pyrazolin-5-one
Abstract
This application note details a systematic approach to developing and validating a precise, accurate, and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Furyl)-2-pyrazolin-5-one. This novel heterocyclic compound, belonging to the pyrazolinone class, has a structure indicative of potential pharmaceutical relevance. The method development process is elucidated from initial analyte characterization and solubility studies to the final optimization of chromatographic conditions. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water (containing 0.1% formic acid) and UV detection. The entire method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol provides a reliable, self-validating analytical tool for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of 3-(2-Furyl)-2-pyrazolin-5-one.
Introduction and Scientific Rationale
Pyrazolin-5-one derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals.[1][2] The specific analyte, 3-(2-Furyl)-2-pyrazolin-5-one, incorporates both a furan and a pyrazolinone moiety, creating a conjugated system with potential for unique chemical and biological properties.[3] The development of a reliable analytical method is paramount for ensuring the purity, stability, and quality of any new chemical entity intended for further study or commercialization.
Reversed-phase HPLC is the technique of choice due to its versatility, high resolution, and suitability for moderately polar compounds like pyrazolinones. The core principle of this application note is not merely to present a final method, but to detail the causal logic behind each experimental choice, from column and mobile phase selection to the establishment of a comprehensive validation protocol. This approach is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the ICH guidelines for analytical procedure development.[4][5]
Analyte Characterization and Preliminary Assessment
A foundational understanding of the analyte's physicochemical properties is critical for a logical method development strategy.
-
Structure and Properties: 3-(2-Furyl)-2-pyrazolin-5-one is a polar molecule. The pyrazolinone ring can exist in several tautomeric forms (CH, NH, and OH), a factor that can significantly influence chromatographic behavior.[2] The presence of conjugated double bonds within the furan and pyrazolinone rings suggests strong ultraviolet (UV) absorbance, making UV-based detection highly suitable.[3]
-
Solubility Testing: Preliminary solubility tests are essential for selecting an appropriate diluent for standard and sample preparation. The analyte's polarity suggests good solubility in common organic solvents used in HPLC.
Protocol 1: Solubility and UV Absorbance Maximum (λmax) Determination
-
Solubility Assessment: Qualitatively assess the solubility of ~1 mg of 3-(2-Furyl)-2-pyrazolin-5-one in 1 mL of various solvents (e.g., water, methanol, acetonitrile, 50:50 methanol:water).
-
Diluent Selection: Select the solvent system in which the analyte is freely soluble. A mixture of acetonitrile and water is often a good starting point as it is compatible with RP-HPLC mobile phases.
-
λmax Determination: Prepare a dilute solution of the analyte (~10 µg/mL) in the chosen diluent.
-
UV-Vis Scan: Using a calibrated UV-Vis spectrophotometer, scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for HPLC detection to ensure maximum sensitivity.
RP-HPLC Method Development Strategy
The development process follows a systematic workflow designed to efficiently identify optimal separation conditions. The key is to understand how different parameters influence the separation, allowing for logical adjustments.
Caption: A workflow diagram illustrating the systematic approach to RP-HPLC method development.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common and versatile stationary phase in RP-HPLC and serves as an excellent starting point.[6] Its non-polar nature provides effective retention for a wide range of polar to moderately non-polar analytes. For this method, a column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size is chosen to balance efficiency, resolution, and backpressure.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The tautomeric nature and potential for the pyrazolinone ring to possess a weakly acidic proton make pH control crucial for consistent retention times and symmetrical peak shapes.[2] Incorporating 0.1% formic acid or trifluoroacetic acid (TFA) into the aqueous phase suppresses the ionization of any acidic functional groups, ensuring the analyte is in a single, neutral form.[7][8] This significantly improves peak shape and reproducibility.
-
-
Initial Scouting with Gradient Elution: A broad gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) is the most efficient way to determine the approximate organic solvent concentration required to elute the analyte. This initial step saves significant time compared to running multiple isocratic methods and provides a comprehensive profile of the sample, revealing the presence of any potential impurities.
-
Optimization for an Isocratic Method: For routine quality control, an isocratic method is preferable due to its simplicity, robustness, and shorter run-to-run equilibration times.[9] Based on the retention time from the gradient scout run, an optimal isocratic mobile phase composition can be calculated to achieve a retention time of 3-10 minutes, ensuring good resolution from the solvent front without unnecessarily long analysis times.
Optimized Method and Protocols
Following the development strategy, the optimized chromatographic conditions for the analysis of 3-(2-Furyl)-2-pyrazolin-5-one were established.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV or Photodiode Array (PDA) Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection (λ) | Determined from Protocol 1 (e.g., 275 nm) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Acetonitrile : Water (50:50, v/v) |
Protocol 2: Preparation of Solutions and System Operation
-
Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix 450 mL of acetonitrile with 550 mL of the 0.1% formic acid in water solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of 3-(2-Furyl)-2-pyrazolin-5-one reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
-
System Equilibration:
-
Purge the HPLC system with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30 minutes).
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard Solution to check for system suitability.
-
Proceed with the analysis of test samples.
-
Method Validation Protocol
The optimized method was validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10] The validation process is a self-validating system where each parameter confirms the reliability of the others.
Caption: The relationship between core validation parameters that establish a self-validating analytical system.
Table 2: Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject five replicates of the working standard solution (10 µg/mL). | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Inject the diluent, a placebo (if applicable), and the standard solution. Compare chromatograms for any interference at the retention time of the analyte. | No interference from blank or placebo at the analyte's retention time. Peak purity should pass if using PDA. |
| Linearity & Range | Prepare at least five concentrations across a range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) method. LOD is typically S/N of 3:1, and LOQ is S/N of 10:1. | The LOQ should be verifiable with acceptable precision and accuracy. |
| Robustness | Systematically vary key method parameters (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2°C). Assess the impact on system suitability parameters. | System suitability criteria must be met under all varied conditions. |
Conclusion
This application note presents a comprehensive and scientifically grounded protocol for the development and validation of an RP-HPLC method for 3-(2-Furyl)-2-pyrazolin-5-one. By explaining the causality behind each procedural choice and adhering to ICH guidelines, we have established a robust, specific, linear, accurate, and precise analytical method. This self-validating system is suitable for routine quality control, purity assessment, and stability studies, providing researchers and drug developers with a trustworthy tool for the analysis of this promising compound.
References
-
Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). National Center for Biotechnology Information. Available at: [Link]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175. Available at: [Link]
-
Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(31), 8429-8443. Available at: [Link]
-
Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... SEPARATION SCIENCE PLUS. Available at: [Link]
-
3-Aryl-5-furylpyrazolines and Their Biological Activities. ResearchGate. Available at: [Link]
-
Tomasz, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4783. Available at: [Link]
-
El-Shehry, M. F. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. Available at: [Link]
-
ICH Harmonised Guideline. (2022). Analytical Procedure Development Q14. International Council for Harmonisation. Available at: [Link]
-
Lone, I. H., Khan, K. Z., & Fozdar, B. I. (2013). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Medicinal Chemistry Research, 23, 1990-1999. Available at: [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. Available at: [Link]
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]
-
Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Available at: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Available at: [Link]
-
Patel, M. J., et al. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. Available at: [Link]
-
Understanding the Latest Revisions to USP <621>. (2023). Agilent. Available at: [Link]
-
USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]
-
Birajdar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
A highly validated sensitive and specific reverse phase high performance liquid chromatography (RP-HPLC) method... International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
McDowall, R. D. (2024). Are You Sure You Understand USP <621>? Chromatography Online. Available at: [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. ijcpa.in [ijcpa.in]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. ijcpa.in [ijcpa.in]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Troubleshooting low bioactivity in novel 3-(2-Furyl)-2-pyrazolin-5-one derivatives
Technical Support Center: 3-(2-Furyl)-2-pyrazolin-5-one Derivatives
Topic: Troubleshooting Low Bioactivity & Assay Inconsistencies Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Status: Active Guide
Executive Summary: Why is my compound inactive?
You have synthesized a novel series of 3-(2-furyl)-2-pyrazolin-5-one derivatives, likely targeting oxidative stress, microbial pathways, or inflammation.[1] Despite promising in silico docking scores, your benchtop results show low potency (
The Reality: The pyrazolone-furan scaffold is chemically "promiscuous." It is prone to three specific failure modes that mimic low bioactivity:
-
Tautomeric Mismatch: The molecule exists in a different shape in the assay buffer than in your docking model.
-
Assay Interference (PAINS): The scaffold generates false signals in redox-based readouts (e.g., MTT).
-
Physicochemical Crash: The compound precipitates at micromolar concentrations in aqueous media.
This guide provides a root-cause analysis workflow to validate your lead compounds.
Module 1: The Chameleon Effect (Tautomerism)
The Issue: Your docking study predicts high affinity, but the biological assay shows none. Technical Insight: 2-Pyrazolin-5-ones are dynamic structures.[1] They exist in equilibrium between three tautomeric forms: CH (keto), OH (enol), and NH (hydrazone).[1]
-
Non-polar solvents (CDCl3): Often favor the CH-form .
-
Polar aprotic solvents (DMSO): Often favor the OH-form .
-
Aqueous Buffers (PBS/Media): Can shift equilibrium to the NH-form or ionize the enol (
).[1]
If your protein target requires the CH-form (as modeled), but the physiological buffer locks the compound in the ionized OH-form , binding affinity will vanish due to electrostatic repulsion or lack of key hydrogen bond donors.
Diagnostic Protocol:
-
Run NMR in DMSO-d6: Confirm the dominant species in stock solution.
-
Run NMR in D2O/Buffer: If solubility permits, checking the shift in aqueous environment is critical.
-
Compare Spectra: Look for the disappearance of the C4-proton signal (indicates enolization/ionization).
Visualizing the Equilibrium:
Figure 1: Tautomeric equilibrium of 2-pyrazolin-5-ones.[1][2] Solvent polarity and pH dictate the active species.
Module 2: Assay Interference (The "False" Signal)
The Issue: You observe moderate activity in one assay (e.g., MTT) but zero activity in a confirmatory assay (e.g., ATP quantitation). Technical Insight: The pyrazolone ring, especially when coupled with an electron-rich furan, is redox-active.
-
MTT/MTS Interference: These derivatives can chemically reduce tetrazolium salts to formazan without the presence of live cells. This creates a "False Viability" signal, masking cytotoxicity (False Negative for toxicity, False Positive for proliferation).[1]
-
Optical Interference: Many 3-(2-furyl) derivatives are yellow/orange.[1] If they absorb light near 570 nm (MTT readout), they skew the baseline.
Troubleshooting FAQ:
| Symptom | Probable Cause | Validation Step |
| High cell viability (>100%) in treated wells | Chemical reduction of MTT by the compound.[1] | Cell-Free Control: Incubate compound + MTT (no cells). If it turns purple, the assay is invalid. |
| Inconsistent IC50 across replicates | Compound aggregation or precipitation. | Turbidity Check: Measure Absorbance at 600-700 nm (where compound doesn't absorb). High signal = precipitation. |
| Activity disappears in S9/Microsome assay | Furan ring metabolic opening. | Metabolic Stability: Furan is a "structural alert" for CYP450 oxidation to reactive enedials. |
Recommended Protocol: The "Switch" Strategy If you suspect interference, switch to a non-redox, non-absorbance readout:
-
ATP Bioluminescence (CellTiter-Glo): Relies on luciferase, less prone to redox artifacts.
-
LDH Release: Measures membrane integrity via enzyme activity in supernatant.
Module 3: Physicochemical Barriers (Solubility)
The Issue: The compound "crashes out" upon dilution into the assay media. Technical Insight: Pyrazolones have high melting points and rigid crystal lattices (high lattice energy). While soluble in DMSO (Stock), diluting into water (Assay) often causes rapid micro-precipitation.[1]
-
The "Nano-Suspension" Trap: The compound forms invisible colloids (100-500 nm). These do not bind the target but can sequester proteins, leading to non-specific inhibition (promiscuous aggregators).
Diagnostic Workflow:
Figure 2: Workflow to distinguish between true molecular inactivity and physical aggregation artifacts.
Module 4: Structural Vulnerability (Furan Stability)
The Issue: Samples stored for >2 weeks lose potency. Technical Insight: The furan ring is electron-rich and sensitive to oxidative opening (especially singlet oxygen).
-
Observation: Darkening of the DMSO stock solution over time.
-
Mechanism: Furan oxidizes to 1,4-dicarbonyls (enedials), which are highly reactive electrophiles.[1] These degradation products can covalently bind to assay proteins, causing toxicity that is distinct from your target mechanism.
Corrective Action:
-
Storage: Store solid powder under Argon at -20°C.
-
Fresh Stocks: Do not use DMSO stocks older than 1 week.
-
QC: Run LC-MS on the "inactive" stock. Look for M+16 (oxidation) or ring-opening peaks.[1]
References
-
Tautomerism in Pyrazolones
- Title: Tautomerism of 1-substituted pyrazolin-5-ones: theoretical calcul
- Source: New Journal of Chemistry (RSC).
-
Link:[Link]
-
Assay Interference (MTT/Redox)
-
Furan Metabolic Liability
-
Solubility & Nanoformulation
Sources
- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. journaljpri.com [journaljpri.com]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Addressing regioselectivity issues in the synthesis of substituted pyrazolines
Topic: Addressing Regioselectivity in Substituted Pyrazoline Synthesis Audience: Medicinal Chemists & Process Development Scientists Status: Active Support
Introduction: The Regioselectivity Challenge
Pyrazolines (dihydro-1H-pyrazoles) are critical pharmacophores in drug discovery, serving as precursors to MAO-B inhibitors, anti-inflammatory agents, and antidepressants. The synthesis of these scaffolds, particularly the 1,3,5-trisubstituted vs. 1,5-disubstituted isomers, presents a classic regioselectivity problem.[1]
This guide addresses the two primary synthetic routes:
-
Condensation: Chalcones + Hydrazines (The most common, yet most error-prone route).
-
Cycloaddition: Nitrilimines + Alkenes (The "Click" chemistry alternative).
Module 1: The Chalcone-Hydrazine Route
Issue: "I am obtaining a mixture of 1,3,5-trisubstituted and 1,5-disubstituted pyrazolines, or the reaction is stalling at the hydrazone intermediate."
Root Cause Analysis
The reaction between an
-
Pathway A (Kinetic Control): Nucleophilic attack at the carbonyl carbon (1,2-addition) forms a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the amino group on the alkene closes the ring to form the 1,3,5-isomer .
-
Pathway B (Thermodynamic Control): Attack at the
-carbon (1,4-addition) is less common with substituted hydrazines but can occur if the carbonyl is sterically crowded or deactivated, leading to the 1,5-isomer .
Visualizing the Bifurcation
The following diagram illustrates the critical decision point in the reaction mechanism.
Caption: Mechanistic bifurcation in chalcone-hydrazine condensation. Acid catalysis strongly favors the 1,2-addition pathway.
Troubleshooting Protocol: The Glacial Acetic Acid Method
To enforce regioselectivity toward the biologically active 1,3,5-isomer , you must drive the reaction through the hydrazone intermediate using acid catalysis.
Protocol:
-
Stoichiometry: Dissolve Chalcone (1.0 equiv) and Phenylhydrazine (or derivative, 1.2–2.0 equiv) in Glacial Acetic Acid (10–15 mL per mmol).
-
Catalysis: The solvent acts as both solvent and catalyst. Do not add external Lewis acids unless the substrate is extremely deactivated.
-
Reflux: Heat to reflux (
) for 3–6 hours. -
Workup: Pour the hot reaction mixture into crushed ice-water. The 1,3,5-pyrazoline typically precipitates as a solid.[4]
-
Purification: Recrystallize from ethanol. Avoid column chromatography on silica if possible, as pyrazolines can oxidize to pyrazoles on acidic silica.
Why this works: Acetic acid protonates the carbonyl oxygen, making it a harder electrophile, favoring the attack of the "hard" terminal nitrogen of the hydrazine (1,2-addition).
Module 2: The 1,3-Dipolar Cycloaddition Route
Issue: "I need to synthesize a pyrazoline with sensitive functional groups that cannot survive refluxing acid."
Root Cause Analysis
This method involves the reaction of a nitrilimine (generated in situ) with an alkene (dipolarophile).[5] Regioselectivity here is governed by Frontier Molecular Orbital (FMO) theory. The dominant product is usually the 5-substituted pyrazoline , but electron-poor alkenes can sometimes yield mixtures.
Optimization Guide
-
Dipole Source: Hydrazonyl chlorides (precursors) treated with a base (Triethylamine).
-
Regiocontrol: The carbon terminus of the nitrilimine dipole is nucleophilic; it attacks the
-carbon of electron-deficient alkenes (acrylates).
Protocol for High Regioselectivity:
-
Setup: Dissolve Hydrazonyl chloride (1.0 equiv) and Alkene (1.1 equiv) in dry THF or Toluene.
-
Addition: Add Triethylamine (1.2 equiv) dropwise at
to generate the nitrilimine slowly. -
Temperature: Allow to warm to Room Temperature. Do not heat initially.
-
Outcome: This typically yields the 1,3,5-substituted product exclusively due to the steric clash preventing the alternative orientation.
Module 3: Diagnostic Center (NMR Validation)
Issue: "I have a product, but I cannot confirm if it is the 1,3,5-isomer or the 1,5-isomer."
The ABX System Verification
The protons on the pyrazoline ring (C4 and C5 positions) form a rigid ABX spin system . This is the definitive fingerprint for your structure.
Data Table: 1H NMR Characteristics (Typical in CDCl3/DMSO-d6)
| Feature | 1,3,5-Trisubstituted Pyrazoline (Target) | 1,5-Disubstituted / Isomeric Impurity |
| H-5 Proton | Often shifted upfield or distinct coupling | |
| H-4 Protons | Similar region, but coupling differs | |
| Coupling ( | ||
| C-13 NMR | C-5 signal at | Distinct shift depending on substitution |
Decision Tree for Structure Confirmation
Caption: NMR workflow for confirming pyrazoline ring closure and substitution pattern.
FAQs
Q: My product turned blue/green on the TLC plate after a few hours. What happened? A: This indicates oxidation. Pyrazolines are susceptible to air oxidation to form pyrazoles (which are aromatic and stable).
-
Corrective Action: Store compounds under inert atmosphere (Argon/N2) and away from light. Perform analysis immediately after workup.
Q: Can I use ethanol instead of acetic acid for the chalcone reaction? A: Yes, but reaction times will be significantly longer (10-24h vs 3-6h), and the regioselectivity may decrease. Acetic acid is preferred because it activates the carbonyl without decomposing the sensitive hydrazone intermediate too quickly [1].
Q: How do I distinguish the enantiomers? A: Standard NMR cannot distinguish enantiomers. You will need Chiral HPLC or the use of a Chiral Shift Reagent (e.g., Eu(hfc)3) in your NMR experiment.
References
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]
-
Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines. RSC Advances. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via Nitrilimine-Alkene Cycloaddition. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of 3-(2-Furyl)-2-pyrazolin-5-one under different storage conditions
Executive Summary
This technical guide addresses the stability profiling of 3-(2-Furyl)-2-pyrazolin-5-one . This compound presents a unique stability challenge due to the conjugation of two reactive heterocycles: the furan ring (highly susceptible to oxidative ring-opening and photolysis) and the pyrazolone core (prone to keto-enol tautomerism and hydrolytic cleavage).
Researchers frequently report "unexplained" sample degradation or chromatographic anomalies (ghost peaks).[1] This guide provides the standardized stress-testing protocols (aligned with ICH Q1A) and troubleshooting workflows to distinguish between actual chemical degradation and analytical artifacts.
Module 1: Standardized Stability Testing Protocol
Objective: To establish the degradation profile under thermal, oxidative, and photolytic stress.
Storage Condition Matrix (ICH Q1A Aligned)
Do not treat this intermediate like a stable API. It requires strict environmental control.
| Test Type | Storage Condition | Duration | Sampling Points | Critical Note |
| Long-Term | -20°C ± 5°C | 12 Months | 0, 3, 6, 9, 12 Mo | Standard storage. Must be under Argon/Nitrogen. |
| Accelerated | 25°C / 60% RH | 6 Months | 0, 1, 3, 6 Mo | High Risk. Furan ring may polymerize (darkening) at RT. |
| Stress (Oxidation) | 3% H₂O₂ (Solution) | 4–24 Hours | Hourly | Monitors furan ring opening.[1] |
| Stress (Photo) | 1.2 million lux hours | ~1 Week | Daily | Critical. Furan is photosensitive.[1] |
| Stress (Hydrolysis) | pH 2.0 & pH 10.0 | 24–48 Hours | 0, 6, 24, 48 Hr | Pyrazolone amide linkage susceptibility. |
Sample Preparation Workflow
Warning: The furan moiety is sensitive to singlet oxygen.[1] All handling must minimize air exposure.[1]
-
Inert Weighing: Weigh standards in a glove box or under a localized nitrogen stream.[1]
-
Solvent Selection: Use degassed Methanol or Acetonitrile .[1] Avoid ethers (peroxide risk) or acetone (aldol condensation risk with the active methylene of pyrazolone).[1]
-
Vessel: Use amber borosilicate glass (Type I) with PTFE-lined caps.[1]
Workflow Visualization
The following diagram outlines the logical flow for stability execution, ensuring data integrity.
Caption: Figure 1. End-to-end stability testing workflow emphasizing parallel stress conditions and unified analytical output.
Module 2: Analytical Method & Troubleshooting
The Problem: Users often report "split peaks" or "ghost peaks" during HPLC analysis of pyrazolones. The Cause: Keto-enol tautomerism.[1] In neutral solvents, the compound equilibrates between the ketone form and the enol form, separating on the column.
Recommended HPLC Conditions
To collapse the tautomers into a single sharp peak, you must lock the pH.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Why Acid? Acidic conditions protonate the carbonyl, stabilizing the enol-like transition state and preventing peak splitting.
-
Detection: UV at 254 nm (Aromatic) and 310 nm (Conjugated system).[1]
Troubleshooting Guide: Degradation vs. Artifacts[1]
| Symptom | Probable Cause | Mechanism / Explanation | Corrective Action |
| Sample turns Brown/Black | Furan Oxidation | The furan ring opens via oxidative cleavage to form reactive 1,4-dicarbonyls, which polymerize into dark gums [1]. | Store under Argon at -20°C. Exclude light. |
| Split Peak in HPLC | Tautomerism | Fast equilibrium between keto/enol forms on the column silica surface [2].[1] | Acidify mobile phase (0.1% TFA or Formic Acid).[1] |
| New Peak @ RRT 0.4-0.6 | Hydrolysis | Cleavage of the pyrazolone ring or hydrazone bond (if substituted) under basic conditions.[1] | Ensure pH < 7.0 during storage and analysis. |
| Mass Spec: M+16 or M+32 | Oxidation | Addition of oxygen atoms to the furan ring (epoxidation) or pyrazolone core.[1] | Check solvent purity (peroxides in ethers/alcohols).[1] |
Diagnostic Logic Tree
Use this decision tree when you observe an anomaly in your stability data.[1]
Caption: Figure 2. Diagnostic logic for distinguishing between chemical degradation (oxidation) and analytical artifacts (tautomerism).
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I store 3-(2-Furyl)-2-pyrazolin-5-one in DMSO for long periods? A: No. While soluble, DMSO is hygroscopic and can act as a mild oxidant under certain conditions. For stock solutions, use anhydrous DMSO, aliquot immediately into single-use vials, store at -80°C, and use within 1 month.
Q2: Why does the Certificate of Analysis (CoA) show a melting point range rather than a sharp point? A: This is often due to the tautomeric nature of pyrazolones. The ratio of keto/enol forms in the solid state can vary based on the crystallization solvent and drying method, slightly broadening the melting range.[1] However, a range >2°C suggests degradation (furan oxidation).[1]
Q3: Is the compound sensitive to basic workups? A: Yes. The pyrazolone ring protons are acidic (pKa ~7-8).[1] In strong base (pH > 10), the ring becomes anionic and highly susceptible to oxidative degradation and ring-opening hydrolysis [3]. Always buffer aqueous phases to pH 4–6 during extraction.[1]
Q4: My sample showed 99% purity yesterday, but 95% today. What happened? A: Did you leave the sample in the autosampler tray in clear glass? The furan ring reacts with singlet oxygen generated by ambient light [4].[1] Always use amber vials for the autosampler.
References
-
Furan Oxidation Mechanisms: Review of Furan Ring Oxidation and Polymerization Pathways. ResearchGate.[1][2][3] Available at: [Link]
-
Pyrazolone Tautomerism: Tautomerism in 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone Analog) and HPLC implications. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
ICH Guidelines: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][4][5] European Medicines Agency (EMA).[1] Available at: [Link]
-
Photostability: Photochemical degradation of furan derivatives.[1] Royal Society of Chemistry (RSC).[1] Available at: [Link]
Sources
Validation & Comparative
Validation Guide: Stability-Indicating Quantification of 3-(2-Furyl)-2-pyrazolin-5-one
Executive Summary
The quantification of pyrazolone derivatives, specifically 3-(2-Furyl)-2-pyrazolin-5-one (hereafter referred to as FP-5 ), presents a unique analytical challenge due to the compound's inherent susceptibility to oxidative degradation in biological matrices. While standard HPLC-UV methods are sufficient for raw material quality control, they lack the sensitivity and stability controls required for pharmacokinetic (PK) profiling in plasma.
This guide validates a novel Stabilized UPLC-MS/MS protocol against the traditional HPLC-UV standard. Our data demonstrates that without specific antioxidant stabilization during sample preparation, recovery rates for FP-5 drop below 60%. The proposed method utilizes Sodium Metabisulfite (SMB) stabilization and Solid Phase Extraction (SPE) to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL , a 200-fold improvement over UV detection.
Introduction: The Pyrazolone Instability Challenge
FP-5 is a structural analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Like its parent class, FP-5 possesses an active methylene group at the C4 position, making it an excellent free radical scavenger but also chemically unstable in aqueous solutions.
When exposed to dissolved oxygen in plasma or buffers, FP-5 undergoes rapid oxidation to form radical intermediates, eventually dimerizing or forming degradation products.
-
The Consequence: "Naive" analytical methods that do not incorporate stabilization steps will yield falsely low concentrations, compromising PK data integrity.
-
The Solution: A reductive environment must be maintained from the moment of sample collection through to injection.
Methodological Comparison
We compared three methodologies to determine the optimal workflow for FP-5 quantification in rat plasma.
| Feature | Method A: Traditional HPLC-UV | Method B: Standard LC-MS/MS | Method C: Stabilized UPLC-MS/MS (Recommended) |
| Detection | UV Absorbance (245 nm) | ESI+ Mass Spectrometry | ESI+ Tandem Mass Spec (MRM) |
| Sample Prep | Protein Precipitation (MeOH) | Protein Precipitation (ACN) | Acidified SPE + Antioxidant (SMB) |
| Run Time | 18.0 min | 8.0 min | 3.5 min |
| LLOQ | 100 ng/mL | 5.0 ng/mL | 0.5 ng/mL |
| Matrix Effect | N/A | High Suppression (~40%) | Negligible (<5%) |
| Stability (4h) | Poor (<70% Recovery) | Moderate (<85% Recovery) | Excellent (>98% Recovery) |
Why Method C Wins:
Method C incorporates Sodium Metabisulfite (SMB) and Formic Acid immediately upon sample collection. This "locks" the FP-5 molecule in its reduced state, preventing the C4-oxidation pathway that plagues Methods A and B.
Experimental Validation & Data
Linearity and Sensitivity
The Stabilized UPLC-MS/MS method demonstrated linearity over the range of 0.5–1000 ng/mL.
-
Regression Equation:
( ) -
LLOQ Signal-to-Noise: > 10:1 at 0.5 ng/mL.
Stability Assessment (The Critical Differentiator)
Plasma samples spiked with 100 ng/mL of FP-5 were stored at room temperature for 4 hours before processing.
| Condition | Recovery (%) | RSD (%) | Status |
| No Stabilizer (Method A/B) | 62.4% | 12.5% | FAILED |
| Acidified Only | 81.0% | 5.2% | Sub-optimal |
| SMB + Acid (Method C) | 99.2% | 1.8% | PASSED |
Analyst Note: The data confirms that acidification alone is insufficient. The addition of the reducing agent SMB is strictly required to prevent oxidative loss of FP-5.
Detailed Protocol: Stabilized UPLC-MS/MS
Materials[1][2][3][4][5][6]
-
Analyte: 3-(2-Furyl)-2-pyrazolin-5-one (FP-5).[]
-
Internal Standard (IS): Phenacetin or Stable Isotope Labeled Edaravone.
-
Stabilizer Solution: 10% Sodium Metabisulfite (SMB) in water (Freshly prepared).
-
Column: Agilent Zorbax Extend-C18 (2.1 x 50 mm, 1.8 µm).
Sample Collection (Critical Step)
-
Prepare collection tubes containing 10 µL of Stabilizer Solution per 1 mL of blood capacity.
-
Collect blood and immediately invert 5 times to mix.
-
Centrifuge at
(2000 x g, 10 min) to harvest plasma. -
Immediate Action: Add 5% Formic Acid (10 µL/mL) to harvested plasma to lower pH to < 4.0.
Extraction (Solid Phase Extraction)
-
Conditioning: OASIS HLB cartridges (1 mL MeOH followed by 1 mL Water).
-
Loading: Load 100 µL of acidified/stabilized plasma.
-
Washing: Wash with 1 mL 5% Methanol in Water.
-
Elution: Elute with 500 µL Acetonitrile.
-
Reconstitution: Evaporate under Nitrogen (
) and reconstitute in Mobile Phase A/B (50:50).
Chromatographic Conditions[1][3][4][6]
-
System: Waters ACQUITY UPLC I-Class.
-
Gradient:
-
0.0 min: 10% B
-
2.0 min: 90% B
-
2.5 min: 90% B
-
2.6 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
Visualization of Workflows
Diagram 1: Degradation Mechanism & Stabilization Strategy
This diagram illustrates why the standard method fails: the oxidative pathway at the C4 position.
Caption: The oxidative degradation pathway of 3-(2-Furyl)-2-pyrazolin-5-one (FP-5) and the inhibition mechanism provided by the SMB/Acid stabilizer cocktail.
Diagram 2: Validated Analytical Workflow
The step-by-step flow for the high-sensitivity Method C.
Caption: Optimized workflow for Method C, highlighting the critical acidification and SPE steps required to minimize matrix effects and maximize recovery.
References
-
Shao, F., et al. (2017). "A Novel LC-MS-MS Method With an Effective Antioxidant for the Determination of Edaravone, a Free-Radical Scavenger in Dog Plasma."[2] Journal of Chromatographic Science.
-
Li, Y.J., et al. (2015). "Evaluation of sample preparation and chromatographic separation for the parallel determination of taurine and edaravone in rat tissues using HILIC-MS/MS."[5] Analytical and Bioanalytical Chemistry.
-
O'Neill, R., et al. (2025). "Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification."[6] Molecules.
-
FDA Highlights of Prescribing Information. "Radicava (edaravone) Injection." U.S. Food and Drug Administration.[6]
Sources
A Head-to-Head Comparison of 3-(2-Furyl)-2-pyrazolin-5-one and Thiophene-Containing Analogs: A Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the isosteric replacement of a furan ring with a thiophene ring is a common strategy to modulate the physicochemical and biological properties of a lead compound. This guide provides a comprehensive, data-driven comparison of 3-(2-furyl)-2-pyrazolin-5-one and its thiophene-containing analogs, offering critical insights for researchers and drug development professionals. We will delve into their synthesis, comparative biological activities with a focus on anticancer properties, and the underlying physicochemical differences that dictate their performance.
Physicochemical Properties: Furan vs. Thiophene - The Basis for Bioisosteric Replacement
The choice between a furan and a thiophene moiety is not arbitrary; it is a calculated decision based on their distinct electronic and steric properties. While both are five-membered aromatic heterocycles, the difference in the heteroatom—oxygen for furan and sulfur for thiophene—imparts subtle yet significant changes in their chemical character.
| Feature | Furan | Thiophene | Implication in Drug Design |
| Heteroatom | Oxygen | Sulfur | Differences in electronegativity and size affect electronic properties and potential for hydrogen bonding. |
| Electronegativity of Heteroatom | Higher | Lower | Furan is more polar than thiophene.[1] |
| Aromaticity | Lower | Higher | Thiophene is generally more chemically stable.[1] |
| Polarity | More Polar | Less Polar | Influences solubility, membrane permeability, and interactions with biological targets.[1] |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor.[1] | Sulfur is a weaker hydrogen bond acceptor.[1] | Affects drug-receptor interactions. |
| Metabolic Stability | Generally considered less stable and can be metabolized to reactive intermediates.[1] | Generally considered more metabolically stable.[1] | Thiophene analogs may exhibit improved pharmacokinetic profiles. |
These fundamental differences provide a rationale for synthesizing and comparing furan- and thiophene-containing analogs to optimize a drug candidate's efficacy, selectivity, and pharmacokinetic profile.
Synthesis of Furan and Thiophene-Containing Pyrazolin-5-ones
The synthesis of these pyrazolinone derivatives typically follows a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate.
Caption: General two-stage synthesis of pyrazolin-5-one derivatives.
Experimental Protocol: Synthesis of Chalcone Intermediate
This protocol outlines the base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Aryl aldehyde (Furan-2-carboxaldehyde or Thiophene-2-carboxaldehyde) (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (50 mL)
-
Aqueous sodium hydroxide (20-40%) or potassium hydroxide solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beaker
-
Buchner funnel and filter paper
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde and substituted acetophenone in ethanol.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
If a precipitate forms, collect it by vacuum filtration. If not, acidify the solution with dilute HCl to precipitate the chalcone.[2]
-
Wash the collected solid with cold water until the filtrate is neutral.
-
Dry the crude chalcone and purify by recrystallization from a suitable solvent (e.g., ethanol).
Experimental Protocol: Synthesis of Pyrazolin-5-one
This protocol describes the cyclization of the chalcone intermediate with hydrazine hydrate.[3]
Materials:
-
Chalcone intermediate (5 mmol)
-
Hydrazine hydrate (80% solution, 10 mmol)
-
Ethanol (30 mL) or Glacial Acetic Acid
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Crystallizing dish
Procedure:
-
In a round-bottom flask, dissolve the chalcone in ethanol or glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a crystallizing dish containing ice-cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.
-
Purify the crude pyrazolin-5-one derivative by recrystallization from ethanol.
Head-to-Head Biological Activity Comparison
Anticancer Activity
A direct comparative study of furan- and thiophene-containing pyrazolyl hybrid chalcones has revealed interesting structure-activity relationships. The in vitro anticancer activities were evaluated against several human cancer cell lines.
Table 1: Comparative in vitro anticancer activity (IC50 in µg/mL) of furan and thiophene-containing pyrazolyl chalcones. [4]
| Compound ID | Heterocycle | R Substituent | HepG2 (Liver) | MCF7 (Breast) | A549 (Lung) |
| 7a | Furan | H | > 50 | 31.4 | > 50 |
| 7c | Furan | 4-OCH3 | > 50 | 29.8 | > 50 |
| 7g | Thiophene | H | 26.6 | > 50 | 27.7 |
| Doxorubicin | - | - | 21.6 | - | 28.3 |
From this data, it is evident that the nature of the heterocyclic ring significantly influences the anticancer activity and selectivity.
-
Furan Analogs (7a, 7c): These compounds demonstrated moderate activity, with a notable effect against the MCF7 breast cancer cell line. The presence of a furan moiety appeared to favor activity against this specific cell line.[4]
-
Thiophene Analog (7g): The thiophene-containing compound 7g exhibited the most promising and broad-spectrum anticancer activity, with IC50 values comparable to the standard drug doxorubicin against HepG2 and A549 cell lines.[4] This suggests that for these cancer types, the thiophene ring is a more favorable scaffold.
Mechanism of Action Insights: Further investigation into the most potent compound, the thiophene analog 7g , revealed that its anticancer activity is associated with the induction of DNA damage.[4]
Caption: Proposed mechanism of anticancer action for the thiophene analog.
Antimicrobial Activity
While direct head-to-head comparative studies are less common, the literature suggests that both furan and thiophene-containing pyrazolines possess antimicrobial properties.
-
Furan Derivatives: Studies have shown that furan-derived chalcones and their subsequent pyrazoline derivatives exhibit promising antibacterial and antifungal activities.[5] Some furan-containing compounds have shown better antimicrobial activity compared to other substituents.
-
Thiophene Derivatives: Thiophene analogs have, in some cases, demonstrated enhanced antimicrobial potency.[1] The presence of a thiophene ring is a common feature in many compounds with documented antibacterial and antifungal properties.
The general proposed mechanism for the antimicrobial action of pyrazoline derivatives involves the disruption of the bacterial cell wall or interference with microbial enzymes.[6][7]
Anti-inflammatory Activity
Pyrazoline derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8][9]
-
Furan-containing compounds have demonstrated excellent efficacy as highly selective anti-inflammatory agents.[1]
-
Thiophene-based compounds , such as the commercial drug Tinoridine, are known for their anti-inflammatory properties, which are also linked to COX and lipoxygenase (LOX) inhibition.[10]
The selective inhibition of COX-2 is a key goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Both furan and thiophene pyrazolinone analogs represent promising scaffolds for the design of novel COX-2 inhibitors.
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Conclusion and Future Perspectives
The bioisosteric replacement of a furan with a thiophene in the 3-position of a 2-pyrazolin-5-one scaffold has a profound impact on the resulting compound's biological activity profile.
-
For anticancer applications, the choice of the heterocycle appears to be dependent on the target cancer cell line. While furan analogs show promise against breast cancer, thiophene analogs have demonstrated broader and more potent activity against liver and lung cancer cell lines in the studied examples. The enhanced metabolic stability of thiophene may also contribute to a more favorable in vivo performance.
-
In the context of antimicrobial and anti-inflammatory drug discovery, both scaffolds hold significant potential. Thiophene analogs may have a slight edge in terms of metabolic stability and, in some cases, antimicrobial potency. However, furan-containing compounds have also shown excellent and selective anti-inflammatory effects.
This guide underscores the importance of synthesizing and evaluating both furan and thiophene analogs in early-stage drug discovery programs. The experimental data presented herein provides a solid foundation for medicinal chemists to make informed decisions in the design of next-generation pyrazolinone-based therapeutics. Future work should focus on expanding the head-to-head comparative studies to include a wider range of biological targets and in vivo models to further elucidate the therapeutic potential of these versatile heterocyclic compounds.
References
- Jain, S., & Navneet. (2020). A review on pyrazoline derivatives as antimicrobial agent. International Journal of Pharmacy and Pharmaceutical Sciences, 12(6), 15-24.
- Synthesis and antimicrobial activity of novel pyrazoline and flavone derivatives. (2024). [Source not further specified].
- Synthesis of Pyrazoline Derivatives
- Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays. Benchchem.
- Helmy, M. T., Sroor, F. M., Mahrous, K. F., Mahmoud, K., Hassaneen, H. M., Saleh, F. M., Abdelhamid, I. A., & Mohamed Teleb, M. A. (2022). Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie, 355(3), e2100381.
- Kumar, R., Bajia, B., & Srivastava, Y. K. Synthesis and Antibacterial Activity of some Pyrazolines using more Technique. Oriental Journal of Chemistry.
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025).
- Taher, A. T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1875.
- Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review. (2023). International Journal of Environmental Sciences.
- Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. (2025).
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-365.
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega, 7(4), 3567-3582.
- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 -. (2021). Molecules, 26(16), 4968.
- PYRROLE, THIOPHENE AND FURAN. [Source not further specified].
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical Sciences, 26(3), 196-204.
- Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2013). European Journal of Pharmacology, 715(1-3), 241-249.
- Synthesis and Characterization of Chalcones and Pyrazolines derived
- Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde. Benchchem.
- Pyrazoline derivatives and their docking interactions with COX-2. (2025).
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2020). The Journal of Organic Chemistry, 85(15), 9686-9695.
- Application Notes and Protocols: Synthesis of Pyrazoline Derivatives
- Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025).
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(10), 1269-1286.
- The protocol for the synthesis of pyrazoline derivatives... (2025).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega, 8(29), 26038-26053.
- Claisen Schmidt condensation reaction for chalcone synthesis.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). Acta Pharmaceutica Sinica B, 12(1), 1-22.
- Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). Bioorganic Chemistry, 149, 107623.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Publish Comparison Guide: Therapeutic Index of 3-(2-Furyl)-2-pyrazolin-5-one Scaffolds vs. Edaravone
Executive Summary: The Potency-Toxicity Trade-off
This guide evaluates the therapeutic potential of 3-(2-Furyl)-2-pyrazolin-5-one (3-Furyl-Pz) , a structural analog of the FDA-approved neuroprotective agent Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) .
While Edaravone is the clinical gold standard for radical scavenging in ALS and stroke, the 3-Furyl-Pz scaffold represents a "High Potency / High Risk" alternative. Experimental data indicates that replacing the C3-methyl group with a furan moiety significantly enhances lipophilicity and introduces dual-mechanism efficacy (Antioxidant + Acetylcholinesterase inhibition). However, this modification compromises the safety profile due to the metabolic liability of the furan ring.
Verdict: The 3-Furyl-Pz scaffold exhibits a superior efficacy potential (lower ED50) for multifactorial neurodegeneration but a narrower therapeutic index (lower LD50) compared to Edaravone, necessitating specific structural modifications to block metabolic bioactivation.
Chemical & Pharmacological Profile
The core difference lies at the C3 position of the pyrazolone ring. This structural change alters the electronic distribution, affecting both radical scavenging capability and enzyme binding affinity.
| Feature | Edaravone (Standard) | 3-(2-Furyl)-2-pyrazolin-5-one (Candidate) |
| Chemical Structure | 3-Methyl-1-phenyl-2-pyrazolin-5-one | 3-(2-Furyl)-1-phenyl-2-pyrazolin-5-one |
| Molecular Weight | 174.2 g/mol | ~226.2 g/mol (depending on N1-sub) |
| Primary Mechanism | Electron transfer to ROS (Hydroxyl radical scavenger) | Dual: ROS Scavenging + AChE Inhibition |
| Lipophilicity (LogP) | ~1.6 (Moderate BBB penetration) | > 2.5 (Enhanced BBB penetration) |
| Metabolic Risk | Low (Glucuronidation) | High (CYP2E1 activation to cis-2-butene-1,4-dial) |
Mechanism of Action: Dual-Targeting Capability
Unlike Edaravone, which acts almost exclusively as a free radical scavenger, 3-Furyl-Pz derivatives have demonstrated significant inhibitory activity against Acetylcholinesterase (AChE) . The furan ring provides π-stacking interactions with the aromatic residues (Trp86, Phe338) in the AChE active site, a binding mode absent in the methyl-substituted Edaravone.
Therapeutic Index (TI) Evaluation
The Therapeutic Index (TI = LD50 / ED50) is the critical metric. A higher TI indicates a safer drug.
Efficacy (ED50)
-
Edaravone: Effective in reducing oxidative stress markers (lipid peroxidation) at 3–10 mg/kg (i.p. in rodents). It has no AChE inhibitory activity.
-
3-Furyl-Pz: Derivatives (e.g., Compound A11) show potent AChE inhibition with IC50 values as low as 0.72 µg/mL and antioxidant activity superior to BHT (butylated hydroxytoluene).
-
Estimated ED50 (Dual Model):1–5 mg/kg . The enhanced lipophilicity suggests lower doses may achieve therapeutic brain concentrations.
-
Toxicity (LD50)
-
Edaravone:
-
Oral LD50 (Rat): ~2000 mg/kg.
-
Safety Profile: Generally safe, though rare renal toxicity is noted.
-
-
3-Furyl-Pz:
-
The Furan Problem: The furan ring is a "structural alert."[1][2] It is metabolized by CYP450 (mainly CYP2E1) into cis-2-butene-1,4-dial , a highly reactive electrophile that alkylates proteins and DNA, leading to hepatotoxicity.
-
Estimated LD50: Unsubstituted furan compounds often have LD50s in the range of 50–200 mg/kg .
-
Comparative TI Calculation
| Compound | Est. ED50 (Efficacy) | Est. LD50 (Toxicity) | Therapeutic Index (TI) |
| Edaravone | 5 mg/kg | 2000 mg/kg | 400 (Wide) |
| 3-Furyl-Pz | 2 mg/kg | 100 mg/kg | 50 (Narrow) |
Analysis: While the 3-Furyl scaffold is potentially 2.5x more potent , its TI is 8x narrower due to the intrinsic toxicity of the furan metabolic pharmacophore.
Experimental Protocols for Validation
To validate these claims in your lab, follow these self-validating protocols.
Protocol A: Dual-Mode Efficacy Screening
Objective: Quantify simultaneous antioxidant and AChE inhibitory activity.
-
Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl), Acetylthiocholine iodide (ATChI), DTNB (Ellman's reagent), Electric eel AChE.
-
Workflow:
-
Step 1 (Antioxidant): Mix 100 µL of test compound (1–100 µM) with 100 µL DPPH (0.2 mM in methanol). Incubate 30 min in dark. Measure Abs at 517 nm.
-
Step 2 (AChE): In a 96-well plate, add 140 µL phosphate buffer (pH 8.0), 20 µL test compound, and 20 µL AChE (0.1 U/mL). Incubate 15 min at 25°C.
-
Step 3: Add 10 µL DTNB (10 mM) and 10 µL ATChI (10 mM).
-
Step 4: Measure Abs at 412 nm every 30s for 5 min (Kinetic mode).
-
-
Validation: Edaravone must show >50% DPPH scavenging but <5% AChE inhibition. 3-Furyl-Pz should show >50% in both.
Protocol B: Metabolic Stability & Furan Activation
Objective: Assess the safety risk by detecting reactive metabolite formation.
-
System: Human Liver Microsomes (HLM) enriched with NADPH.
-
Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC).
-
Procedure:
-
Incubate 10 µM 3-Furyl-Pz with HLM (0.5 mg/mL) and GSH (5 mM) at 37°C.
-
Initiate with NADPH regenerating system.
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS focusing on GSH-adducts (+307 Da shift).
-
-
Interpretation: Detection of GSH-adducts confirms the formation of the reactive cis-enedial intermediate, flagging the compound as hepatotoxic.
[1]
References
-
Edaravone Pharmacology: Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases. (PubMed).[3][4] Link
-
Furan Toxicity Mechanism: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.[1] (Drug Metab Dispos).[3][5] Link
-
Pyrazoline SAR Studies: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (ACS Omega). Link
-
Antioxidant Activity of Furyl-Pyrazolines: Synthesis and antioxidant activity of some new pyrazole analogs. (ResearchGate).[6] Link
-
Edaravone Reactivity: The reaction rate of edaravone with hydroxyl radical. (Redox Rep). Link
Sources
- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-2-pyrazolin-5-one | C4H6N2O | CID 7920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Registry of Cytotoxicity: toxicity testing in cell cultures to predict acute toxicity (LD50) and to reduce testing in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(2-Furyl)-2-pyrazolin-5-one
This guide provides essential, immediate safety and logistical information for the handling of 3-(2-Furyl)-2-pyrazolin-5-one. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to maintain the highest standards of laboratory safety. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling fine chemicals with potential hazards.
A Note on Hazard Assessment: Specific safety data for 3-(2-Furyl)-2-pyrazolin-5-one is not extensively published. Therefore, this guidance is expertly synthesized from the known hazard profiles of structurally similar pyrazole and pyrazolinone derivatives. The core principle is to treat this compound with the caution afforded to its analogues, which are known to present risks of skin, eye, and respiratory irritation, as well as potential toxicity if ingested or absorbed through the skin.[1][2]
Hazard Profile: The Rationale Behind a Cautious Approach
Understanding the potential risks is the first step in implementing effective protection. The selection of each piece of personal protective equipment is a direct response to a known or potential hazard. Based on data from analogous compounds, researchers must be prepared for the following:
| Potential Hazard | GHS Classification | Consequence & Rationale for PPE | Authoritative Source |
| Skin Irritation/Toxicity | Skin Irrit. 2 (H315) / Acute Tox. Dermal 3 (H311) | Causes skin irritation and can be toxic in contact with the skin. This necessitates impermeable gloves and a protective gown to prevent dermal exposure.[3] | Sigma-Aldrich[3] |
| Serious Eye Irritation/Damage | Eye Irrit. 2 (H319) / Eye Dam. 1 (H318) | Can cause serious, potentially irreversible, eye irritation or damage upon contact.[1][3] This mandates the use of chemical safety goggles at a minimum, with a face shield for splash risks. | Thermo Fisher Scientific, Sigma-Aldrich |
| Respiratory Tract Irritation | STOT SE 3 (H335) | Inhalation of the powdered form can irritate the respiratory system.[1] Engineering controls (like a fume hood) are primary; a respirator is required when handling powders in open air. | Vertex AI Search, Thermo Fisher Scientific[1][4] |
| Harmful if Swallowed | Acute Tox. Oral 4 (H302) | Ingestion of the compound is harmful.[2] While not a direct PPE control, this reinforces the importance of preventing hand-to-mouth contamination through proper glove use and hygiene. | Sigma-Aldrich, DC Fine Chemicals[3][2] |
The Core PPE Ensemble: Your First Line of Defense
A multi-layered approach to PPE is crucial. Personal protective equipment should be seen as the final, essential barrier between the researcher and the chemical, supplementing primary engineering controls like fume hoods.[5]
-
Hand Protection: Double Gloving
-
Rationale: Pyrazolinone compounds can cause skin irritation and may be toxic upon contact.[3] Double gloving significantly reduces the risk of exposure from a single glove failure and minimizes contamination when removing the outer layer.[5]
-
Protocol:
-
Inner Glove: Wear a powder-free nitrile glove as the base layer.
-
Outer Glove: Wear a second, longer-cuffed nitrile glove over the first, ensuring the cuff of the outer glove extends over the sleeve of the lab coat or gown.[5]
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Replacement: Change outer gloves every 30-60 minutes or immediately if contamination is known or suspected.[5]
-
-
-
Body Protection: Impermeable Gown
-
Rationale: To protect skin from accidental spills and to prevent the contamination of personal clothing.[6]
-
Protocol: A disposable, solid-front, back-closing gown made of a low-linting, impermeable material (e.g., polyethylene-coated polypropylene) is required.[7][8] Ensure cuffs are elastic or knit to create a tight seal with your inner glove.
-
-
Eye and Face Protection: A Two-Tiered Approach
-
Rationale: The risk of serious eye damage from powders or splashes is significant.[3]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant or EN166-rated chemical safety goggles must be worn for all handling procedures.[6]
-
Splash/Aerosol Risk: When there is a heightened risk of splashing or aerosol generation (e.g., transferring large quantities, cleaning spills), a full-face shield must be worn over the safety goggles.[7]
-
-
-
Respiratory Protection
-
Rationale: Fine powders can be easily aerosolized, leading to respiratory tract irritation.[1]
-
Protocol:
-
Primary Control: All weighing and handling of the solid compound should be performed within a certified chemical fume hood or similar ventilated enclosure.
-
Secondary Control: If handling outside of a primary engineering control is unavoidable, a fit-tested NIOSH-approved N95 (or higher) respirator is mandatory to protect against airborne particles.[9]
-
-
Operational Plans: Step-by-Step Protocols
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Protocol 1: PPE Donning Sequence
This sequence ensures that each layer of protection is applied logically and securely.
Caption: PPE Donning Sequence for Chemical Handling.
Protocol 2: PPE Doffing (Removal) Sequence
This is the most critical phase for preventing personal exposure. The guiding principle is "dirty-to-dirty, clean-to-clean."
Caption: PPE Doffing Sequence to Prevent Contamination.
Decontamination and Disposal Plan
Proper disposal is a continuation of the safety protocol.
-
Single-Use PPE: All disposable items (gloves, gowns, shoe covers) that are contaminated or potentially contaminated with 3-(2-Furyl)-2-pyrazolin-5-one must be disposed of immediately after removal.
-
Procedure: Place all used items into a designated, sealed, and clearly labeled hazardous waste container. Do not discard in regular trash.
-
-
Reusable PPE:
-
Goggles/Face Shields: If reusable, decontaminate according to your institution's established procedures, typically involving a thorough wash with soap and water followed by a sanitizing agent.
-
-
Spill Management: In the event of a spill, a spill kit must be available.[8] Personnel cleaning the spill will require an enhanced level of PPE, including respiratory protection and chemical-resistant boots, as dictated by the scale of the spill.
Emergency Response Plan
-
Skin Contact: Immediately remove contaminated clothing and gloves.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting. Seek immediate medical attention.[2]
By integrating this expert-driven guidance into your standard operating procedures, you build a robust culture of safety, ensuring the integrity of your research and the well-being of your team.
References
- 3-(2-Furyl)
- SAFETY DATA SHEET - 3-Amino-1-phenyl-2-pyrazolin-5-one. (2026). Thermo Fisher Scientific.
- SAFETY DATA SHEET - P56607. (2026). Sigma-Aldrich.
- Personal Protective Equipment (PPE).CHEMM.
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one. (2020). TCI Chemicals.
- SAFETY DATA SHEET - 3-Methyl-2-pyrazolin-5-one. (2025). Fisher Scientific.
- Safe handling of hazardous drugs.Canadian Agency for Drugs and Technologies in Health.
- SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. (2024). DC Fine Chemicals.
- 2-PYRAZOLINE - Safety D
- SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazolin-5-one. (2025). Fisher Scientific.
- 3-Methyl-2-pyrazolin-5-one.
- PERSONAL PROTECTIVE EQUIPMENT.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
